2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-6-methoxyphenyl 2-fluorobenzoate
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Overview
Description
2-{[(E)-2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methylhydrazono]methyl}-6-methoxyphenyl 2-fluorobenzoate is a complex organic compound that features a benzisothiazole ring, a methoxyphenyl group, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methylhydrazono]methyl}-6-methoxyphenyl 2-fluorobenzoate typically involves multiple steps:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Hydrazone Formation: The benzisothiazole derivative is then reacted with a methylhydrazine derivative to form the hydrazone linkage.
Coupling with Methoxyphenyl and Fluorobenzoate: The final step involves coupling the hydrazone intermediate with 6-methoxyphenyl and 2-fluorobenzoate groups under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzisothiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The methoxy and fluorobenzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The benzisothiazole ring is known for its biological activity, which could be harnessed in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the benzisothiazole ring suggests possible applications in developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methylhydrazono]methyl}-6-methoxyphenyl 2-fluorobenzoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzisothiazole ring could play a crucial role in these interactions, potentially inhibiting enzyme activity or altering receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: These compounds possess a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-{[(E)-2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methylhydrazono]methyl}-6-methoxyphenyl 2-fluorobenzoate is unique due to its combination of a benzisothiazole ring, a methoxyphenyl group, and a fluorobenzoate moiety
Properties
Molecular Formula |
C23H18FN3O5S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
[2-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-6-methoxyphenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C23H18FN3O5S/c1-27(22-17-10-4-6-13-20(17)33(29,30)26-22)25-14-15-8-7-12-19(31-2)21(15)32-23(28)16-9-3-5-11-18(16)24/h3-14H,1-2H3/b25-14+ |
InChI Key |
GRYRLTJOQKSOKN-AFUMVMLFSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C(=CC=C3)OC)OC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C(=CC=C3)OC)OC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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